molecular formula C23H21N3O4 B11433850 3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11433850
M. Wt: 403.4 g/mol
InChI Key: AUSKZPUDRPAKPO-UHFFFAOYSA-N
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Description

3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with ethoxyphenyl groups and a carboxylic acid functional group. The presence of these functional groups and the heterocyclic core gives the compound unique chemical and physical properties, making it of interest in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene derivatives as starting materials. The carboxylic acid group can be introduced through oxidation reactions or by using carboxyl-containing starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of greener chemistry approaches to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups would yield aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can alter the conformation and function of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-bis(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3,6-bis(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3,6-bis(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has unique properties due to the presence of ethoxy groups. These groups can influence the compound’s solubility, reactivity, and ability to interact with biological targets. The ethoxy groups may also enhance the compound’s stability and modify its electronic properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

3,6-bis(4-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H21N3O4/c1-3-29-16-9-5-14(6-10-16)19-13-18(23(27)28)20-21(25-26-22(20)24-19)15-7-11-17(12-8-15)30-4-2/h5-13H,3-4H2,1-2H3,(H,27,28)(H,24,25,26)

InChI Key

AUSKZPUDRPAKPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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